2-(3,4,5-Trifluorophenyl)ethanethiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,4,5-Trifluorophenyl)ethanethiol is an organosulfur compound characterized by the presence of a trifluorophenyl group attached to an ethanethiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4,5-Trifluorophenyl)ethanethiol typically involves the reaction of 3,4,5-trifluorophenylacetic acid with thiolating agents. One common method includes the use of Lawesson’s reagent or phosphorus pentasulfide to introduce the thiol group. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale thiolation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4,5-Trifluorophenyl)ethanethiol can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.
Addition: The thiol group can add to alkenes or alkynes to form thioethers.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Substitution: Halogenating agents such as bromine or chlorine.
Addition: Catalysts such as palladium or platinum.
Major Products
Oxidation: Disulfides or sulfonic acids.
Substitution: Halogenated derivatives.
Addition: Thioethers.
Scientific Research Applications
2-(3,4,5-Trifluorophenyl)ethanethiol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique fluorinated structure.
Medicine: Explored for its potential therapeutic properties, particularly in drug design.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(3,4,5-Trifluorophenyl)ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, potentially affecting enzyme activity or protein function. The trifluorophenyl group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparison with Similar Compounds
Similar Compounds
2-(3,4,5-Trifluorophenyl)ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-(3,4,5-Trifluorophenyl)acetic acid: Contains a carboxylic acid group instead of a thiol group.
2-(3,4,5-Trifluorophenyl)ethylamine: Features an amine group instead of a thiol group.
Uniqueness
2-(3,4,5-Trifluorophenyl)ethanethiol is unique due to the presence of both a trifluorophenyl group and a thiol group, which imparts distinct chemical reactivity and potential applications. The trifluorophenyl group enhances the compound’s stability and lipophilicity, while the thiol group provides a reactive site for various chemical transformations.
Properties
IUPAC Name |
2-(3,4,5-trifluorophenyl)ethanethiol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3S/c9-6-3-5(1-2-12)4-7(10)8(6)11/h3-4,12H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAEYJOBIBNYKBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1F)F)F)CCS |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.